Cas no 1220037-35-3 (N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine)

N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine is a brominated pyridine derivative featuring a dimethylaminoethylamine side chain. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization, while the dimethylaminoethyl group contributes to solubility and binding properties. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors or other targeted therapeutics. The compound's stability and well-defined reactivity profile facilitate its use in controlled synthetic transformations.
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine structure
1220037-35-3 structure
Product Name:N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine
CAS No:1220037-35-3
MF:C10H16BrN3
MW:258.158141136169
CID:3047441
PubChem ID:56832113
Update Time:2025-05-19

N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine Chemical and Physical Properties

Names and Identifiers

    • N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine
    • N1-(5-BROMO-4-METHYLPYRIDIN-2-YL)-N2,N2-DIMETHYLETHANE-1,2-DIAMINE
    • C10H16BrN3
    • DTXSID301165937
    • {2-[(5-bromo-4-methylpyridin-2-yl)amino]ethyl}dimethylamine
    • AKOS015834007
    • N-(5-bromo-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
    • 1220037-35-3
    • N2-(5-Bromo-4-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine
    • Inchi: 1S/C10H16BrN3/c1-8-6-10(13-7-9(8)11)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13)
    • InChI Key: BJGLHAPXYDRQFE-UHFFFAOYSA-N
    • SMILES: C(N(C)C)CNC1=NC=C(Br)C(C)=C1

Computed Properties

  • Exact Mass: 257.05276g/mol
  • Monoisotopic Mass: 257.05276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 336.6±42.0 °C at 760 mmHg
  • Flash Point: 157.4±27.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine Security Information

N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine Pricemore >>

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Additional information on N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine

Introduction to N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS No: 1220037-35-3)

N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1220037-35-3, belongs to a class of molecules that exhibit promising biological activities. The structural features of this compound, particularly its 5-Bromo-4-methyl-2-pyridinyl moiety and the presence of two dimethylamino groups, make it a valuable scaffold for designing novel therapeutic agents.

The chemical structure of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position. This substitution pattern enhances the compound's interaction with biological targets, making it a potential candidate for further exploration in drug discovery. The dimethylamino groups at the N2 positions contribute to the compound's basicity, which is often a desirable property in pharmacological agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine has been identified as a promising lead compound in several preclinical studies. Its ability to modulate the activity of key enzymes and receptors has made it an attractive candidate for further development.

One of the most intriguing aspects of this compound is its potential application in oncology research. Studies have shown that molecules with similar structural motifs can inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells. The 5-Bromo-4-methyl-2-pyridinyl group in N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine is particularly important as it can interact with the ATP-binding site of these kinases, thereby blocking their function.

Furthermore, the compound's dimethylamino groups enhance its solubility and bioavailability, which are critical factors for drug efficacy. These properties make it an excellent candidate for further development into an oral therapeutic agent. Preclinical studies have demonstrated that N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine can effectively cross the blood-brain barrier, suggesting its potential use in treating central nervous system disorders.

The synthesis of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine involves several key steps that highlight its complexity as a chemical entity. The bromination of 4-methylpyridine at the 5-position is a critical step that introduces the necessary substituent for biological activity. Subsequent reaction with dimethylamine yields the final product. The synthesis route has been optimized to ensure high yield and purity, making it suitable for further pharmaceutical applications.

In conclusion, N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS No: 1220037-35-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to explore its applications in oncology and other therapeutic areas, ensuring that this compound remains at the forefront of drug discovery efforts.

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